molecular formula C14H9FN2O B12915661 4H-Pyrido[1,2-a]pyrimidin-4-one, 2-(4-fluorophenyl)- CAS No. 191218-42-5

4H-Pyrido[1,2-a]pyrimidin-4-one, 2-(4-fluorophenyl)-

Cat. No.: B12915661
CAS No.: 191218-42-5
M. Wt: 240.23 g/mol
InChI Key: HSARBAKWFUSOQU-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that features a pyrido[1,2-a]pyrimidine core with a fluorophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluoroaniline with 2-chloropyridine-3-carbaldehyde under basic conditions, followed by cyclization to form the pyrido[1,2-a]pyrimidine core. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of corresponding pyrido[1,2-a]pyrimidine N-oxides.

    Reduction: Formation of reduced pyrido[1,2-a]pyrimidine derivatives.

    Substitution: Formation of substituted pyrido[1,2-a]pyrimidine derivatives with various functional groups.

Scientific Research Applications

2-(4-Fluorophenyl)-4H-pyrido[1,2-a]pyrimidin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Fluorophenyl)-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific fluorophenyl substitution, which imparts distinct electronic and steric properties. This makes it particularly useful in medicinal chemistry for the design of selective inhibitors and bioactive molecules.

Properties

CAS No.

191218-42-5

Molecular Formula

C14H9FN2O

Molecular Weight

240.23 g/mol

IUPAC Name

2-(4-fluorophenyl)pyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C14H9FN2O/c15-11-6-4-10(5-7-11)12-9-14(18)17-8-2-1-3-13(17)16-12/h1-9H

InChI Key

HSARBAKWFUSOQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CC(=O)N2C=C1)C3=CC=C(C=C3)F

Origin of Product

United States

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